molecular formula C9H6ClNO2 B8727467 2-(6-chloro-2H-1,3-benzodioxol-5-yl)acetonitrile

2-(6-chloro-2H-1,3-benzodioxol-5-yl)acetonitrile

Cat. No. B8727467
M. Wt: 195.60 g/mol
InChI Key: IITQRQWGSKVUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-2H-1,3-benzodioxol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-2H-1,3-benzodioxol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-2H-1,3-benzodioxol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-chloro-2H-1,3-benzodioxol-5-yl)acetonitrile

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-(6-chloro-1,3-benzodioxol-5-yl)acetonitrile

InChI

InChI=1S/C9H6ClNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1,5H2

InChI Key

IITQRQWGSKVUHS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.025 g of 6-chloropiperonyl chloride, 5 ml of dimethylformamide, 330 mg of potassium cyanide are introduced, agitation is carried out at ambient temperature for 6 hours, the reaction medium is poured into 50 ml of water, extracted with 3×30 ml of ethyl acetate, the extracts are washed with 30 ml of sodium chloride and dried. After recrystallization from 5 ml of isopropyl ether under reflux and separating, 740 mg of expected product (white crystals) is obtained. ANALYSIS: IR CHCl3 cm-1CN 2255 Aromatic 1625-1505-1481
Quantity
1.025 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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